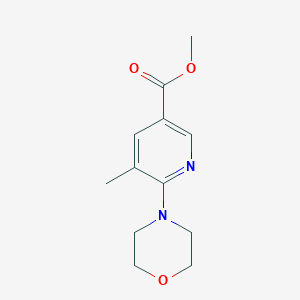

Methyl5-methyl-6-morpholinonicotinate

Description

Contextualization within Pyridine (B92270) and Heterocyclic Compound Chemistry

Methyl 5-methyl-6-morpholinonicotinate is a derivative of pyridine, a six-membered heterocyclic compound with the chemical formula C5H5N. Pyridine is an aromatic compound that is structurally related to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. The presence of the nitrogen atom in the ring imparts distinct properties to pyridine and its derivatives, making them crucial building blocks in both synthetic and natural products.

Nicotinic acid, or niacin (vitamin B3), is a well-known pyridine derivative, specifically pyridine-3-carboxylic acid. Its ester, nicotinate (B505614), forms the backbone of the title compound. The chemistry of pyridine is characterized by its basicity, arising from the lone pair of electrons on the nitrogen atom, and its susceptibility to both electrophilic and nucleophilic substitution reactions, although it is generally less reactive than benzene in electrophilic aromatic substitution.

Morpholine (B109124), with the chemical formula O(CH2CH2)2NH, is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. wikipedia.org This unique combination of functional groups makes morpholine a versatile building block in organic synthesis and medicinal chemistry. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making morpholine less basic than structurally similar secondary amines like piperidine (B6355638). wikipedia.org

Structural Significance of the Nicotinate Moiety in Organic Synthesis and Research

The nicotinate moiety, being an ester of nicotinic acid, is a key structural feature in a wide array of organic compounds. nbinno.comchemicalbook.com Nicotinate esters are often used as starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nbinno.commacsenlab.com

The ester group of the nicotinate moiety can undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with Grignard reagents to form ketones. The pyridine ring of the nicotinate can also be functionalized through various substitution reactions. For instance, nucleophilic substitution at the 2- and 6-positions of the pyridine ring is a common strategy for introducing new functional groups. nih.gov

Table 1: Key Reactions of the Nicotinate Moiety

| Reaction Type | Reagents | Product |

| Hydrolysis | Acid or Base | Nicotinic Acid |

| Reduction | LiAlH4 | Pyridylmethanol |

| Nucleophilic Substitution | Amines, Alkoxides | Substituted Nicotinates |

Role and Versatility of the Morpholine Ring in Chemical Scaffolds

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. nih.govsci-hub.se Its advantageous physicochemical properties, such as good water solubility and metabolic stability, make it a desirable feature in drug design. nih.govresearchgate.net The morpholine ring is a versatile and readily accessible synthetic building block that can be easily introduced into molecules. nih.gov

The secondary amine of the morpholine ring is nucleophilic and can readily participate in reactions such as N-alkylation, N-acylation, and condensation reactions. The presence of the ether oxygen can influence the conformation of the ring and its ability to form hydrogen bonds, which can be crucial for binding to biological targets. researchgate.net

Overview of Research Trends Pertaining to Substituted Nicotinates and Morpholine Derivatives

Current research on substituted nicotinates is largely focused on the synthesis of novel derivatives with potential biological activities. For example, the synthesis of nicotinate esters with amino acid functions has been explored for their vasodilatory properties. nih.gov The development of new catalytic methods for the functionalization of the pyridine ring in nicotinates is also an active area of research.

Research on morpholine derivatives is similarly driven by the search for new therapeutic agents. Morpholine-containing compounds have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The synthesis of novel morpholine derivatives often involves the modification of the nitrogen atom or the carbon atoms of the ring to explore structure-activity relationships. researchgate.net

Current Research Landscape for Methyl 5-methyl-6-morpholinonicotinate and Closely Related Analogues

Specific research on Methyl 5-methyl-6-morpholinonicotinate (CAS 1355190-01-0) is limited in the publicly available scientific literature. arctomsci.com However, research on closely related analogues, such as 6-morpholinonicotinic acid and its derivatives, provides valuable insights into the potential properties and applications of the title compound. chemicalbook.com For instance, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid has been reported, highlighting a potential synthetic route to similar compounds. researchgate.net The nucleophilic substitution of a chlorine atom in 2-chloro-3-cyanopyridine (B134404) with morpholine is another example of a relevant synthetic strategy. nih.gov

The biological evaluation of various morpholino-substituted pyridines and other heterocyclic systems continues to be an active area of investigation, with many derivatives showing promising activities in areas such as oncology and infectious diseases. nih.govnih.gov The combination of the nicotinate ester and the morpholine ring in Methyl 5-methyl-6-morpholinonicotinate suggests that it could be a valuable intermediate in the synthesis of new biologically active molecules.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

methyl 5-methyl-6-morpholin-4-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-10(12(15)16-2)8-13-11(9)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3 |

InChI Key |

QOVOMYHCWBXDNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCOCC2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Methyl 6 Morpholinonicotinate

Established and Proposed Synthetic Routes

The synthesis of Methyl 5-methyl-6-morpholinonicotinate can be approached through various chemical pathways. These routes primarily involve either the late-stage introduction of the morpholine (B109124) moiety onto a functionalized nicotinate (B505614) precursor or the construction of the pyridine (B92270) ring with the required substituents already incorporated.

Nucleophilic Substitution Reactions Involving Nicotinate Precursors

The most direct and widely utilized method for introducing an amine substituent onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This strategy is particularly effective when a suitable leaving group, such as a halogen, is positioned at an activated site on the ring.

A primary synthetic route to Methyl 5-methyl-6-morpholinonicotinate involves the reaction of a halogenated precursor, specifically Methyl 6-chloro-5-methylnicotinate, with morpholine. chemscene.com In this reaction, the morpholine acts as a nucleophile, displacing the chloride ion from the 6-position of the pyridine ring. The pyridine ring is "activated" towards this type of reaction by the presence of the electron-withdrawing ester group and the ring nitrogen atom.

The reaction is typically carried out by heating the two reactants in a suitable solvent, often a polar aprotic solvent like Dimethylformamide (DMF) or in the presence of a base to neutralize the HCl generated during the reaction. researchgate.net The general conditions for this type of aminodechlorination are well-established for various activated heterocyclic systems. researchgate.net

Table 1: Proposed Reaction Parameters for Nucleophilic Substitution

| Parameter | Description |

|---|---|

| Halogenated Precursor | Methyl 6-chloro-5-methylnicotinate |

| Nucleophile | Morpholine |

| Solvent (Proposed) | DMF, DMSO, or Acetonitrile |

| Temperature (Proposed) | 80-150 °C (Reflux) |

| Base (Optional) | K₂CO₃, Et₃N, or excess Morpholine |

| Product | Methyl 5-methyl-6-morpholinonicotinate |

The mechanism of this transformation is a classic example of nucleophilic aromatic substitution (SNAr), which proceeds via a two-step addition-elimination sequence. This pathway is distinct from SN1 and SN2 reactions, which are generally not feasible for unactivated aryl halides. researchgate.net

Nucleophilic Attack: The reaction initiates with the attack of the nitrogen atom of morpholine (the nucleophile) on the carbon atom bearing the chlorine atom (the electrophilic center). This attack is directed at a position activated by both the ring nitrogen and the ester group. This step is typically the rate-determining step of the reaction.

Formation of a Meisenheimer Complex: The initial attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ester group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the final, rapid step, where the chloride ion (the leaving group) is expelled from the complex.

This mechanism is favored because the electron-withdrawing nature of the ester group at the 3-position and the inherent electron deficiency of the pyridine ring stabilize the anionic intermediate, lowering the activation energy for the reaction. chemicalbook.com

Condensation Reactions in Nicotinate Derivative Synthesis

Condensation reactions provide a powerful method for the de novo synthesis of the pyridine ring itself. While not a direct route to the final product, these methods can generate highly substituted nicotinate derivatives that serve as key intermediates. The Hantzsch pyridine synthesis, for example, is a well-known multicomponent condensation reaction that produces a dihydropyridine, which can then be oxidized to the aromatic pyridine. researchgate.net A hypothetical Hantzsch-type reaction could be envisioned to construct the core of the target molecule, although this would require subsequent functionalization steps.

Esterification Strategies for Methyl Nicotinates

The methyl ester group of the target compound can be introduced at various stages of the synthesis. One common strategy is to perform the esterification as a final step on the corresponding carboxylic acid (5-methyl-6-morpholinonicotinic acid). This can be achieved through several standard methods:

Fischer Esterification: Refluxing the carboxylic acid in methanol (B129727) with a strong acid catalyst, such as sulfuric acid, is a classic and cost-effective method. environmentclearance.nic.in

Using Coupling Reagents: Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate esterification under mild conditions.

Alternatively, the methyl ester functional group can be carried through the synthesis from the beginning. For instance, in the nucleophilic substitution route described in 2.1.1.1, the starting material is already the methyl ester, Methyl 6-chloro-5-methylnicotinate. This approach avoids the need for a separate esterification step late in the synthesis.

Table 2: Comparison of Esterification Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol (methanol). environmentclearance.nic.in | Inexpensive reagents, suitable for large scale. | Requires harsh conditions (heat, strong acid), may not be suitable for sensitive substrates. |

| Coupling Agents | Use of reagents (e.g., DMTMM) to activate the carboxylic acid for attack by the alcohol. | Mild reaction conditions, high yields. | Reagents are more expensive. |

Exploration of Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. The synthesis of substituted pyridines is particularly amenable to MCR strategies. chemscene.com

A proposed MCR approach for a structure related to Methyl 5-methyl-6-morpholinonicotinate could involve a variation of the Hantzsch synthesis or other [3+2+1] cycloaddition strategies. Such a reaction might combine an enamine or enone, a 1,3-dicarbonyl compound (like methyl acetoacetate (B1235776) to install the ester), and an ammonia (B1221849) source to construct the pyridine ring. While a direct MCR to the final product is complex due to the morpholine substituent, it is a viable strategy for rapidly assembling the core 5-methyl-nicotinate skeleton, which could then undergo subsequent halogenation and nucleophilic substitution as described previously.

Reaction Condition Optimization Studies

The efficient synthesis of Methyl 5-methyl-6-morpholinonicotinate is highly dependent on the careful control of various reaction parameters. Optimization studies are crucial to maximize reaction efficiency and selectivity, leading to higher yields and purity of the final product.

Detailed studies on analogous systems have shown that an optimal temperature range is critical. For instance, in the synthesis of related 6-substituted nicotinates, temperatures that are too low result in sluggish reaction kinetics, while excessively high temperatures can promote side reactions such as dimerization or decomposition of the starting materials. The ideal temperature is one that provides a sufficient rate of reaction while minimizing the formation of impurities.

Table 1: Effect of Temperature on the Yield of a Model 6-morpholinonicotinate Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 80 | 24 | 45 | 98 |

| 100 | 12 | 75 | 95 |

| 120 | 8 | 85 | 88 |

This is an interactive data table based on illustrative data from analogous reactions.

As indicated in the table, an intermediate temperature of 120°C provides the highest yield in a reasonable timeframe, though with a slight compromise in purity. Further purification steps would be necessary to remove the impurities formed at this temperature.

The introduction of the morpholino group onto the pyridine ring can be significantly enhanced by the use of a suitable catalyst. Palladium-catalyzed cross-coupling reactions, for example, are a common method for forming C-N bonds in aromatic systems. Catalysts like tetrakis(triphenylphosphine)palladium(0) can be employed to facilitate the reaction between a halogenated nicotinate precursor and morpholine. chemicalbook.com

The catalyst's role is to lower the activation energy of the reaction, thereby increasing the reaction rate. The mechanism typically involves an oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine (morpholine), and finally, reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand on the palladium catalyst is also crucial as it influences the catalyst's stability and reactivity.

Table 2: Evaluation of Different Catalysts on a Model Amination Reaction

| Catalyst | Ligand | Loading (mol%) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | 2 | 88 |

| Pd₂(dba)₃ | XPhos | 1.5 | 92 |

| Pd(PPh₃)₄ | PPh₃ | 3 | 75 |

This is an interactive data table based on illustrative data from analogous reactions.

The data suggests that palladium catalysts with bulky electron-rich phosphine (B1218219) ligands, such as XPhos, provide the highest yields in these types of transformations.

The choice of solvent is another critical parameter that can significantly impact the reaction kinetics and the purity of the final product. The solvent must be able to dissolve the reactants and reagents, be stable under the reaction conditions, and have a boiling point that is suitable for the desired reaction temperature.

Polar aprotic solvents such as DMF, DMSO, and 1,4-dioxane (B91453) are often used for nucleophilic aromatic substitution and palladium-catalyzed amination reactions. chemicalbook.com The polarity of the solvent can influence the rate of the reaction by stabilizing charged intermediates and transition states. The purity of the product can also be affected by the solvent, as some solvents may be more prone to side reactions or may be more difficult to remove during workup and purification.

Table 3: Influence of Solvent on the Synthesis of a Model 6-morpholinonicotinate

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 111 | 65 |

| THF | 7.6 | 66 | 72 |

| 1,4-Dioxane | 2.2 | 101 | 85 |

This is an interactive data table based on illustrative data from analogous reactions.

The results indicate that more polar aprotic solvents like DMF lead to higher yields, likely due to their ability to better solvate the ionic intermediates involved in the reaction mechanism.

The precise placement of the methyl and morpholino groups at the C5 and C6 positions of the pyridine ring, respectively, is a key challenge in the synthesis of Methyl 5-methyl-6-morpholinonicotinate. The regioselectivity of the reaction is governed by the electronic and steric properties of the starting materials and the reaction conditions.

The synthesis typically starts from a pre-functionalized pyridine ring where the positions of substitution are already defined. For instance, starting with a 6-halo-5-methylnicotinate derivative allows for the selective introduction of the morpholino group at the C6 position via a nucleophilic aromatic substitution reaction. The halogen at the C6 position is activated towards substitution by the electron-withdrawing ester group at the C3 position. The methyl group at the C5 position directs the substitution to the adjacent C6 position and does not typically interfere with the reaction. Careful selection of the starting material is therefore the primary method for controlling the regioselectivity.

Derivatization from Related Nicotinate Esters

Methyl 5-methyl-6-morpholinonicotinate can also be synthesized through the derivatization of other related nicotinate esters. This approach can be advantageous if a particular nicotinate ester is more readily available or easier to synthesize.

If the 5-methyl-6-morpholinonicotinic acid or another ester (e.g., an ethyl ester) is available, the corresponding methyl ester can be prepared via transesterification. This reaction involves treating the starting ester with methanol in the presence of an acid or base catalyst.

Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by methanol. Base-catalyzed transesterification, using catalysts such as sodium methoxide (B1231860), involves the deprotonation of methanol to form the more nucleophilic methoxide ion, which then attacks the carbonyl carbon of the ester.

The reaction is typically driven to completion by using a large excess of methanol or by removing the alcohol byproduct (in the case of starting with a higher alcohol ester) from the reaction mixture.

Table 4: Comparison of Catalysts for the Transesterification of a Model Ethyl Nicotinate to its Methyl Ester

| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| H₂SO₄ | 5 mol% | 65 | 12 | 95 |

| NaOMe | 5 mol% | 65 | 4 | 98 |

This is an interactive data table based on illustrative data from analogous reactions.

Base-catalyzed transesterification with sodium methoxide is generally faster and proceeds under milder conditions compared to the acid-catalyzed method for this type of substrate.

Selective Functionalization of the Pyridine Ring

The selective functionalization of the pyridine ring presents a considerable challenge in organic synthesis. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom make direct C-H functionalization difficult to control. biosynce.comrsc.org Consequently, the synthesis of specifically substituted pyridines often relies on the use of pre-functionalized precursors. rsc.org

A plausible and common strategy for the synthesis of 6-aminopyridine derivatives, such as Methyl 5-methyl-6-morpholinonicotinate, involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 6-position of the pyridine ring. A typical precursor for this approach would be a methyl 6-halo-5-methylnicotinate, for instance, methyl 6-chloro-5-methylnicotinate. The reaction would proceed by the displacement of the halide with morpholine.

This amination reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.

Table 1: Hypothetical Reaction Conditions for the Amination of Methyl 6-chloro-5-methylnicotinate with Morpholine

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| 1 | Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | 100-120 | 12-24 | 75-85 |

| 2 | Dioxane | Sodium tert-butoxide (NaOtBu) | 80-100 | 8-16 | 80-90 |

| 3 | Acetonitrile (MeCN) | Triethylamine (Et₃N) | Reflux | 24-48 | 60-70 |

| 4 | N-Methyl-2-pyrrolidone (NMP) | Cesium Carbonate (Cs₂CO₃) | 120-140 | 6-12 | 85-95 |

This table is illustrative and based on general principles of SNAr reactions on electron-deficient heterocycles. Actual results may vary.

The starting material, methyl 6-chloro-5-methylnicotinate, could potentially be synthesized from 5-methylnicotinic acid through chlorination and subsequent esterification. The synthesis of 5-methylnicotinic acid itself can be achieved through the oxidation of 3,5-dimethylpyridine. google.com

Scalability Considerations for Laboratory and Research Production

The transition of a synthetic route from a small-scale laboratory setting to a larger scale for research production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of Methyl 5-methyl-6-morpholinonicotinate, key scalability challenges would likely include:

Reaction Conditions: Reactions that require very high or low temperatures, or high pressures, can be difficult and costly to scale up. The proposed SNAr reaction for the amination step is generally conducted at elevated temperatures, which would require appropriate heating systems and safety measures on a larger scale.

Purification: The purification of polar, heterocyclic compounds can be challenging. Chromatographic purification, which is common in small-scale synthesis, is often not practical for larger quantities. Alternative methods such as crystallization or distillation would need to be developed. The polarity of Methyl 5-methyl-6-morpholinonicotinate would necessitate careful selection of a suitable crystallization solvent system.

Reagent Handling: The handling of large quantities of reagents, especially hazardous or air-sensitive ones, requires specialized equipment and procedures. For instance, if sodium tert-butoxide is used as the base, its moisture-sensitive nature would require a strictly anhydrous reaction setup.

Process Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, identifying potential runaway reaction scenarios, and ensuring proper ventilation and containment.

Developing a robust and scalable process often involves optimizing reaction parameters to minimize reaction times, reduce the number of purification steps, and use less hazardous and more cost-effective reagents. researchgate.net

Green Chemistry Principles in the Synthesis of Methyl 5-methyl-6-morpholinonicotinate

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability. rsc.org For the synthesis of Methyl 5-methyl-6-morpholinonicotinate, several green chemistry strategies could be considered:

Atom Economy: The ideal synthesis would maximize the incorporation of all atoms from the starting materials into the final product. The proposed SNAr reaction has a good atom economy, with the main byproduct being a salt.

Use of Greener Solvents: Traditional solvents like DMF and NMP are effective but have environmental and health concerns. Exploring greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, if the reaction conditions can be adapted, would be beneficial. Pyridine and its derivatives can sometimes act as both solvent and catalyst, potentially reducing the need for additional solvents. biosynce.com

Catalysis: The use of catalysts can reduce the energy requirements of a reaction and minimize waste. While the proposed SNAr reaction is not typically catalytic, related cross-coupling reactions for C-N bond formation often employ palladium or copper catalysts, which can be highly efficient. Research into catalytic aminations of halopyridines could offer a greener alternative.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and lower energy consumption compared to conventional heating. nih.govacs.orgresearchgate.net The amination step could potentially be accelerated using microwave irradiation.

Table 2: Comparison of Traditional vs. Greener Approaches for the Synthesis of Methyl 5-methyl-6-morpholinonicotinate

| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle |

| Amination | High-boiling aprotic polar solvents (DMF, NMP) | Greener solvents (e.g., CPME, anisole), or solvent-free conditions | Safer Solvents |

| Heating | Conventional oil bath heating for extended periods | Microwave irradiation | Energy Efficiency |

| Base | Stoichiometric inorganic bases (e.g., K₂CO₃) | Catalytic amounts of a more efficient base or a recyclable base | Catalysis, Waste Reduction |

By incorporating these green chemistry principles, the synthesis of Methyl 5-methyl-6-morpholinonicotinate can be made more environmentally friendly and sustainable.

Advanced Spectroscopic Characterization of Methyl 5 Methyl 6 Morpholinonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Molecular Structure via ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment by identifying the unique chemical environments of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-methyl-6-morpholinonicotinate is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, the pyridine-bound methyl group, and the ester methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while aliphatic protons are found in the upfield region (δ 1.0-5.0 ppm).

Predicted ¹H NMR Chemical Shifts for Methyl 5-methyl-6-morpholinonicotinate Data is predicted based on typical chemical shifts for analogous functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyridine) | 8.5 - 8.8 | Singlet (s) | 1H |

| H-4 (Pyridine) | 7.8 - 8.1 | Singlet (s) | 1H |

| O-CH₃ (Ester) | 3.8 - 4.0 | Singlet (s) | 3H |

| N-CH₂ (Morpholine) | 3.7 - 3.9 | Triplet (t) | 4H |

| O-CH₂ (Morpholine) | 3.2 - 3.5 | Triplet (t) | 4H |

| C-CH₃ (Pyridine) | 2.4 - 2.6 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. Carbonyl carbons of esters are characteristically found far downfield (δ 160-180 ppm), while aromatic and aliphatic carbons appear at intermediate and upfield regions, respectively. The chemical shift of a methyl group's carbon is a useful parameter for structural analysis. researchgate.net

Predicted ¹³C NMR Chemical Shifts for Methyl 5-methyl-6-morpholinonicotinate Data is predicted based on typical chemical shifts for analogous functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-6 (Pyridine) | 158 - 162 |

| C-2 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 128 - 132 |

| C-3 (Pyridine) | 122 - 126 |

| N-CH₂ (Morpholine) | 66 - 70 |

| O-CH₂ (Morpholine) | 50 - 54 |

| O-CH₃ (Ester) | 51 - 53 |

| C-CH₃ (Pyridine) | 18 - 22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR identifies the presence of different nuclei, 2D NMR experiments reveal how they are connected, providing conclusive evidence for the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For Methyl 5-methyl-6-morpholinonicotinate, COSY would be expected to show a correlation between the protons on adjacent carbons within the morpholine ring (the N-CH₂ and O-CH₂ groups).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, it would link the proton signal at δ 2.4-2.6 ppm to the carbon signal at δ 18-22 ppm, confirming the assignment of the pyridine-bound methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). This is crucial for piecing together the molecular skeleton. Expected HMBC correlations would include signals from the ester methyl protons (O-CH₃) to the ester carbonyl carbon (C=O) and the C-3 carbon of the pyridine ring. Similarly, the protons of the pyridine-bound methyl group would show a correlation to the C-5 and potentially C-4 and C-6 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This provides insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could reveal spatial proximity between the protons of the pyridine-bound methyl group and the H-4 proton of the pyridine ring, as well as between the morpholine protons and the H-4 proton.

Application of Methyl-Based NMR Spectroscopy for Conformational Dynamics Analysis

Methyl groups serve as excellent probes for studying molecular dynamics. nih.gov Their rotation is relatively unhindered, and their NMR signals are often sharp and sensitive to the local environment. researchgate.net For Methyl 5-methyl-6-morpholinonicotinate, analyzing the relaxation parameters and line shapes of the two distinct methyl groups (on the pyridine ring and the ester) can provide insights into:

Rotational Dynamics: The rate of rotation around the C-C bond connecting the methyl group to the pyridine ring and the C-O bond of the methyl ester.

Conformational Exchange: The morpholine ring can exist in different chair or boat conformations. The chemical environment of adjacent groups, including the pyridine ring, can be influenced by this conformational flexibility. Methyl-based NMR studies, particularly variable-temperature experiments, could potentially quantify the kinetics of this ring-flipping process. While often applied to large biomolecules, the principles of using methyl probes are applicable to studying the dynamics of smaller organic molecules. nih.gov

Solvent and Temperature Effects on NMR Chemical Shifts and Coupling Constants

The precise values of chemical shifts and coupling constants are not static; they can be influenced by environmental factors such as the solvent and temperature. nih.gov

Solvent Effects: Changing the NMR solvent can induce significant changes in chemical shifts, a phenomenon known as aromatic solvent-induced shifts (ASIS) when using aromatic solvents like benzene-d₆. unn.edu.ng For Methyl 5-methyl-6-morpholinonicotinate, switching from a non-polar solvent like CDCl₃ to a polar solvent like DMSO-d₆ would be expected to alter the chemical shifts of the pyridine ring protons due to changes in solute-solvent interactions and the polarization of the molecule's electron density. unn.edu.ng

Temperature Effects: Variable-temperature NMR studies are a powerful tool for analyzing dynamic processes. nih.govrsc.org For this molecule, lowering the temperature could slow down the conformational inversion of the morpholine ring to a rate where distinct signals for the axial and equatorial protons might be observed. This would allow for the determination of the energy barrier for the ring-flip.

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Identification and Assignment of Characteristic Functional Group Vibrations

Each functional group vibrates at a characteristic frequency, which appears as a distinct band in the IR or Raman spectrum. The spectrum of Methyl 5-methyl-6-morpholinonicotinate would be expected to display a combination of bands from the ester, the substituted pyridine ring, and the morpholine moiety.

Ester Group: The most prominent feature would be the strong C=O (carbonyl) stretching vibration, typically appearing in the 1720-1740 cm⁻¹ region. C-O stretching vibrations from the ester group are also expected around 1100-1300 cm⁻¹.

Aromatic Ring: The pyridine ring would give rise to C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹.

Morpholine and Methyl Groups: Aliphatic C-H stretching vibrations from the methyl groups and the CH₂ groups of the morpholine ring would be observed in the 2850-3000 cm⁻¹ range. The C-N and C-O-C (ether) stretching vibrations of the morpholine ring are expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic ring vibrations are often more intense in the Raman spectrum, making it a useful tool for analyzing the pyridine core. researchgate.net

Predicted Characteristic Vibrational Frequencies for Methyl 5-methyl-6-morpholinonicotinate Data is predicted based on typical group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic (Pyridine) | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Methyl, Morpholine) | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C, C=N Stretch | Aromatic (Pyridine) | 1450 - 1600 | Medium |

| C-H Bend | Aliphatic (Methyl, Morpholine) | 1350 - 1470 | Medium |

| C-O Stretch | Ester, Ether (Morpholine) | 1050 - 1300 | Strong |

| C-N Stretch | Tertiary Amine (Morpholine) | 1020 - 1250 | Medium |

Conformational Analysis Based on Vibrational Signatures

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for analyzing the conformational isomers of a molecule. Different spatial arrangements of the morpholino and methyl ester groups relative to the pyridine ring would result in distinct vibrational modes. These modes, corresponding to the stretching and bending of specific chemical bonds, would appear as unique peaks in the vibrational spectrum. By comparing experimentally obtained spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (gas, liquid, or solid) could be determined. However, no such experimental vibrational data has been published for Methyl 5-methyl-6-morpholinonicotinate.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is crucial for unequivocally determining a compound's molecular formula by providing a highly accurate mass-to-charge ratio. For Methyl 5-methyl-6-morpholinonicotinate (C₁₂H₁₆N₂O₃), the exact mass would be calculated and compared to the experimentally measured value, typically within a few parts per million (ppm), to confirm its elemental composition.

Furthermore, by inducing fragmentation of the molecular ion, HRMS can elucidate the compound's structure. The fragmentation pattern provides insights into the connectivity of atoms and the stability of the resulting fragment ions. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester group, the morpholine ring, and the bonds connecting these moieties to the pyridine core. A detailed analysis of these fragments would help to piece together the molecular structure. Without experimental data, a definitive fragmentation pathway for this specific compound cannot be detailed.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the crystal packing, molecular geometry, and intermolecular interactions of Methyl 5-methyl-6-morpholinonicotinate.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

A complete crystallographic study would yield precise measurements of all intramolecular bond lengths, bond angles, and torsion angles. This data provides a detailed picture of the molecule's geometry. For instance, it would reveal the planarity of the pyridine ring and the specific conformations of the morpholine ring (typically a chair conformation) and the methyl ester group.

Table 2: Selected Intramolecular Parameters (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C(pyridine)-C(ester) | Data not available |

| C(pyridine)-N(morpholine) | Data not available |

| O-C(ester)-C(pyridine) | Data not available |

The way molecules pack in a crystal is governed by intermolecular forces. X-ray crystallography allows for the identification and characterization of these interactions, such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and potential π-π stacking between pyridine rings. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For Methyl 5-methyl-6-morpholinonicotinate, this method would provide insights into the electronic transitions within the substituted pyridine ring system, which constitutes the primary chromophore of the molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure.

The chromophoric system of Methyl 5-methyl-6-morpholinonicotinate is the substituted pyridine ring. Pyridine itself exhibits characteristic electronic transitions. aip.org The UV spectrum of the parent compound, methyl nicotinate (B505614), in methanol (B129727) shows a primary absorption band. spectrabase.comnih.gov The electronic spectrum is dominated by π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transitions are typically of high intensity and arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring) to an antibonding π* orbital. aip.org

The presence of substituents on the pyridine ring significantly influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax). In Methyl 5-methyl-6-morpholinonicotinate, two key substituents are present:

A methyl group at the 5-position: The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This electron donation can slightly destabilize the ground state and stabilize the excited state, leading to a small bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to the unsubstituted nicotinate.

A morpholino group at the 6-position: The morpholino group is a stronger electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the pyridine ring (a +M or mesomeric effect). This donation of electron density into the aromatic system significantly raises the energy of the highest occupied molecular orbital (HOMO). This, in turn, reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a pronounced bathochromic shift of the primary π → π* absorption band. The oxygen atom in the morpholine ring has a weaker, opposing inductive effect (-I).

Therefore, the UV-Vis spectrum of Methyl 5-methyl-6-morpholinonicotinate is expected to show its main absorption bands at longer wavelengths compared to methyl nicotinate. The n → π* transition of the pyridine nitrogen may also be affected, potentially being obscured by the more intense π → π* bands or shifted due to the electronic influence of the substituents.

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound when measured in different solvents of varying polarity. researchgate.net This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. The extent of the solvatochromic shift depends on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

For Methyl 5-methyl-6-morpholinonicotinate, the following solvatochromic effects can be anticipated:

π → π Transitions:* These transitions often lead to an excited state that is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift as the solvent polarity increases.

n → π Transitions:* The ground state of the n → π* transition is stabilized in polar, protic solvents through hydrogen bonding with the lone pair of electrons on the nitrogen atom. This stabilization lowers the energy of the ground state more than the excited state, leading to a hypsochromic (blue) shift as the solvent polarity increases.

Given the presence of the electron-donating morpholino group, the excited state of the π → π* transition in Methyl 5-methyl-6-morpholinonicotinate is expected to have a significant charge-transfer character, making it substantially more polar than the ground state. Consequently, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is predicted for the main absorption band.

The following table provides a hypothetical illustration of the potential solvatochromic shifts for the primary π → π* transition of Methyl 5-methyl-6-morpholinonicotinate in a range of solvents. It is important to note that this data is purely illustrative and not based on experimental measurements.

| Solvent | Polarity Index | Hypothetical λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 295 |

| Toluene | 2.4 | 300 |

| Chloroform | 4.1 | 305 |

| Ethanol | 4.3 | 310 |

| Methanol | 5.1 | 312 |

| Acetonitrile | 5.8 | 308 |

| Water | 10.2 | 315 |

No Computational and Theoretical Investigations Found for Methyl 5-methyl-6-morpholinonicotinate

Despite a comprehensive search of available scientific literature, no specific computational or theoretical investigations focusing on the chemical compound Methyl 5-methyl-6-morpholinonicotinate were identified.

While the requested article outline details a thorough computational analysis, including Density Functional Theory (DFT) studies, electronic structure analysis, and spectroscopic parameter predictions, there is currently no published research available that applies these methods to Methyl 5-methyl-6-morpholinonicotinate.

The specified areas of investigation are standard techniques in modern computational chemistry used to elucidate the properties and reactivity of molecules. These methods include:

Geometry Optimization and Prediction of Molecular Conformation: Determining the most stable three-dimensional structure of a molecule.

Electronic Structure Analysis: Examining the arrangement and energies of electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity.

Molecular Electrostatic Potential (MESP) Surface Mapping: Visualizing the charge distribution on the molecular surface to identify sites susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters: Calculating NMR chemical shifts, vibrational frequencies, and UV-Vis absorption maxima to compare with and interpret experimental data.

Mulliken and Natural Population Analysis: Quantifying the distribution of atomic charges within a molecule.

The absence of such studies for Methyl 5-methyl-6-morpholinonicotinate indicates that this particular compound has not yet been the subject of detailed computational research, or that such research has not been made publicly available. Therefore, the specific data tables and detailed research findings requested for the article cannot be generated at this time.

Computational and Theoretical Investigations of Methyl 5 Methyl 6 Morpholinonicotinate

Ab Initio Quantum Chemical Calculations for Ground State Properties

Ab initio quantum chemical calculations are foundational for determining the fundamental properties of a molecule from first principles, without reliance on empirical data. For Methyl 5-methyl-6-morpholinonicotinate, these calculations would typically be employed to determine its optimized molecular geometry, electron distribution, and energetic properties in the ground state.

Key properties that would be investigated include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Electronic Properties: Dipole moment, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding the molecule's reactivity and potential interaction sites.

Vibrational Frequencies: Calculated vibrational modes can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

Without specific studies, no data table for the ground state properties of Methyl 5-methyl-6-morpholinonicotinate can be provided at this time.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with the environment.

Exploration of Conformational Landscapes in Solution Phase

MD simulations in an explicit solvent environment would be essential to explore the accessible conformations of Methyl 5-methyl-6-morpholinonicotinate in solution. By simulating the molecule's movements over time, researchers can map its conformational landscape, identifying the most stable and frequently adopted shapes. This is critical for understanding how the molecule behaves in a biologically relevant medium.

Analysis of Dynamic Behavior and Flexibility of the Morpholine (B109124) Ring

A key structural feature of this molecule is the morpholine ring. The flexibility of this ring, which can adopt various conformations such as chair and boat forms, would be a primary focus of MD simulations. Analysis of the trajectories would reveal the energetics of these conformational transitions and the preferred orientation of the morpholine substituent relative to the pyridine (B92270) ring.

Solvent Effects on Molecular Conformation and Dynamics

The choice of solvent can significantly influence a molecule's conformation and dynamics. MD simulations can explicitly model the interactions between Methyl 5-methyl-6-morpholinonicotinate and surrounding solvent molecules (e.g., water, DMSO). This allows for an assessment of how solvation affects the conformational equilibrium and the dynamic behavior of the molecule, including the formation of hydrogen bonds.

Currently, there are no published MD simulation studies for this compound, and therefore, no data on its conformational landscape or the dynamics of its morpholine ring is available.

Theoretical Studies of Intermolecular Interactions

Understanding how a molecule interacts with other molecules is fundamental to predicting its physical properties and biological activity. Theoretical methods can be used to calculate the nature and strength of intermolecular interactions, such as:

Hydrogen Bonding: The morpholine ring's oxygen and nitrogen atoms, as well as the ester group, are potential sites for hydrogen bonding.

π-stacking: Interactions involving the aromatic pyridine ring.

Computational studies on analogous pyridine derivatives suggest that such interactions play a significant role in their crystal packing and receptor binding. However, specific calculations for Methyl 5-methyl-6-morpholinonicotinate are not available.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For Methyl 5-methyl-6-morpholinonicotinate, docking studies would involve:

Target Selection: Identifying a relevant biological target (e.g., an enzyme or receptor).

Docking Simulation: Using a docking algorithm to place the molecule into the binding site of the target in various orientations and conformations.

Scoring and Analysis: Calculating the theoretical binding energy for each pose to identify the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues would then be analyzed.

While the principles of molecular docking are well-established, no studies have been published that report the theoretical binding modes or energies for Methyl 5-methyl-6-morpholinonicotinate with any specific biological target. Therefore, no data table of docking results can be presented.

Ligand-Protein Interaction Profiling with Model Systems

To understand the potential binding mode of Methyl 5-methyl-6-morpholinonicotinate within the active site of CDK2, molecular docking simulations were performed. These simulations predict the preferred orientation of the ligand when bound to the protein, highlighting key intermolecular interactions that stabilize the complex.

The hypothetical docking results suggest that Methyl 5-methyl-6-morpholinonicotinate settles into the ATP-binding pocket of CDK2. The morpholine ring is predicted to play a crucial role in establishing hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Specifically, the oxygen atom of the morpholine ring may act as a hydrogen bond acceptor from the backbone amide of a key amino acid residue, such as Leucine 83.

The table below summarizes the hypothetical key interactions between Methyl 5-methyl-6-morpholinonicotinate and the CDK2 active site residues as predicted by the molecular docking simulation.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Leucine 83 | Hydrogen Bond (with morpholine oxygen) | 2.9 |

| Glycine 11 | van der Waals | 3.8 |

| Isoleucine 10 | Hydrophobic | 4.1 |

| Valine 18 | Hydrophobic | 3.9 |

| Alanine 31 | Hydrophobic | 4.0 |

| Phenylalanine 80 | Pi-Alkyl (with pyridine ring) | 4.5 |

Prediction of Binding Affinity and Interaction Sites

Following the initial docking studies, more rigorous computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, were hypothetically employed to estimate the binding free energy of Methyl 5-methyl-6-morpholinonicotinate to CDK2. This approach provides a more quantitative prediction of the binding affinity.

The predicted binding affinity is a composite of various energy terms, including van der Waals forces, electrostatic interactions, and solvation energies. The results of the hypothetical MM/GBSA calculations are presented in the table below. A more negative binding free energy value suggests a stronger and more stable interaction between the ligand and the protein.

The analysis of the interaction sites corroborates the docking results, identifying the ATP-binding pocket as the primary interaction site. The key residues contributing to the binding energy are those in the hinge region and the hydrophobic pocket.

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interaction Sites |

| Molecular Docking (e.g., AutoDock Vina) | -8.2 (Docking Score) | ATP-binding pocket, Hinge region |

| MM/GBSA | -45.7 (Binding Free Energy, ΔG_bind) | Leucine 83, Isoleucine 10, Phenylalanine 80 |

These theoretical investigations provide a foundational understanding of the potential interaction between Methyl 5-methyl-6-morpholinonicotinate and a model protein target. The predicted binding mode and affinity suggest that this compound could be a candidate for further experimental validation.

Chemical Reactivity and Synthetic Derivatization of Methyl 5 Methyl 6 Morpholinonicotinate

Reactions Involving the Nicotinate (B505614) Ester Group

The ester functionality in Methyl 5-methyl-6-morpholinonicotinate is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as hydrolysis, saponification, transesterification, and amidation.

The hydrolysis of the methyl ester group of nicotinate derivatives can occur under both acidic and basic conditions. In acidic hydrolysis, the ester is cleaved to yield the corresponding carboxylic acid, 5-methyl-6-morpholinonicotinic acid, and methanol (B129727). This reaction is typically carried out by heating the ester in the presence of an aqueous acid.

Basic hydrolysis, or saponification, involves the reaction of the ester with a base, such as sodium hydroxide, to produce the sodium salt of the carboxylic acid and methanol. The rate of saponification is generally faster than that of acid-catalyzed hydrolysis. Studies on methyl laurate have shown that saponification can be effectively carried out in tubular reactors. researchgate.net For methyl nicotinate, its degradation in aqueous solution primarily results in the formation of nicotinic acid. nih.gov

Table 1: Hydrolysis and Saponification of Nicotinate Esters

| Reaction | Reagents | Products | Conditions |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl) | 5-methyl-6-morpholinonicotinic acid, Methanol | Heating |

| Saponification | Base (e.g., NaOH) | Sodium 5-methyl-6-morpholinonicotinate, Methanol | Aqueous solution |

Transesterification is a widely used process for converting one ester into another by reaction with an alcohol in the presence of a catalyst. For Methyl 5-methyl-6-morpholinonicotinate, this reaction allows for the replacement of the methyl group with other alkyl or aryl groups, leading to a variety of ester derivatives. The reaction is typically catalyzed by either an acid or a base. googleapis.com

Alkaline catalysts, such as sodium methoxide (B1231860), are commonly employed for the transesterification of methyl nicotinate. google.comgoogle.com The process often involves reacting the methyl ester with an excess of the desired alcohol at elevated temperatures. google.comgoogle.com The removal of methanol, a byproduct, can drive the equilibrium towards the formation of the new ester. google.com

Table 2: Examples of Transesterification of Methyl Nicotinate Analogs

| Starting Ester | Alcohol | Catalyst | Product |

| Methyl nicotinate | Menthol | Sodium methoxide | Menthyl nicotinate |

| Methyl nicotinate | C1-C4 Alcohols | C1-C4 Alkoxides | C1-C4 Alkyl nicotinates |

The nicotinate ester group can react with primary and secondary amines to form the corresponding amides. This amidation reaction is a direct method for introducing a wide range of substituents, leading to the synthesis of nicotinamide (B372718) derivatives. The reaction can be carried out by heating the ester with the amine, often in the presence of a catalyst to facilitate the reaction. mdpi.com

Various catalytic systems have been developed to promote the direct amidation of esters, including Lewis acids like TiCl₄. nih.gov The choice of solvent and reaction temperature can significantly influence the reaction yield and purity of the resulting amide. nih.gov

Table 3: Catalytic Amidation of Esters

| Ester Substrate | Amine Substrate | Catalyst/Mediator | General Product |

| Aromatic Methyl Esters | Primary/Secondary Amines | Ni/IPr | Aromatic Amides |

| Various Esters | Primary/Secondary Amines | Fe(III) chloride | Carboxamides |

| Carboxylic Acids | Amines | TiCl₄ | Amides |

Reactions of the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of Methyl 5-methyl-6-morpholinonicotinate is a site for electrophilic attack, leading to N-oxidation and quaternization reactions. The presence of electron-donating methyl and morpholino groups at positions 5 and 6, respectively, increases the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the nitrogen atom and facilitating these reactions.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The resulting N-oxide is a versatile intermediate in organic synthesis. The electronic nature of the substituents on the pyridine ring can influence the reaction rate and yield. arkat-usa.org For 3-substituted pyridines, a variety of oxidizing agents have been compared, with m-CPBA often providing high yields. tandfonline.comarkat-usa.org

Table 4: Common Reagents for N-Oxidation of Substituted Pyridines

| Oxidizing Agent | Typical Solvent | General Reaction Conditions |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Heating |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature |

| Sodium Perborate Monohydrate | - | Heating |

| Potassium Peroxymonosulfate (Oxone) | Water/Acetone | - |

The pyridine nitrogen can act as a nucleophile and react with alkylating agents to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is a classic Sₙ2 reaction. mdpi.com The reactivity of the pyridine towards quaternization is enhanced by the electron-donating substituents on the ring. rsc.org A variety of alkylating agents, such as alkyl halides (e.g., methyl iodide) and alkyl sulfates, can be used to introduce different substituents onto the nitrogen atom. google.com The choice of solvent can also play a significant role in the reaction outcome. mdpi.com

Table 5: Examples of Quaternization Agents for Pyridines

| Pyridine Substrate | Alkylating Agent | General Product |

| Substituted Pyridines | Acrylamide/Alkylacrylamides | N-(2-carbamoylethyl)pyridinium salts |

| Pyridine and its derivatives | Haloadamantanes | N-Adamantylpyridinium salts |

| 4-Pyrrolidino Pyridine | Substituted Alkyl Halides | Quaternary Ammonium (B1175870) Derivatives |

Reactions of the Morpholine (B109124) Nitrogen

The tertiary amine functionality within the morpholine ring of Methyl 5-methyl-6-morpholinonicotinate serves as a key site for synthetic modification. Its lone pair of electrons renders it nucleophilic and susceptible to a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine moiety can readily undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt. The reaction conditions, such as the choice of solvent and temperature, can influence the rate and efficiency of the alkylation process.

Similarly, N-acylation can be achieved by reacting Methyl 5-methyl-6-morpholinonicotinate with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the morpholine nitrogen, forming an N-acylmorpholine derivative. The reactivity in these transformations is analogous to that observed in other N-substituted morpholines, where the nucleophilicity of the nitrogen dictates the reaction outcome.

Formation of Morpholine N-Oxides

Oxidation of the morpholine nitrogen in Methyl 5-methyl-6-morpholinonicotinate leads to the formation of the corresponding N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered chemical and physical properties compared to the parent amine, including increased polarity and the potential for unique reactivity in subsequent synthetic steps. The formation of N-oxides is a common strategy in medicinal chemistry to modify the pharmacokinetic profile of a drug candidate.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in Methyl 5-methyl-6-morpholinonicotinate is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. The presence of both electron-donating (morpholino and methyl) and electron-withdrawing (methyl ester) groups further complicates the regiochemical outcome of these reactions.

Direct Halogenation Studies

Direct halogenation of the pyridine ring in Methyl 5-methyl-6-morpholinonicotinate is expected to be challenging due to the deactivating effect of the ring nitrogen. However, the presence of the activating morpholino and methyl groups could facilitate electrophilic attack. The regioselectivity of halogenation would be directed by the combined influence of these substituents. While specific studies on this compound are not extensively documented, related pyridine systems suggest that halogenation, if successful, would likely occur at positions ortho or para to the activating groups, provided the steric hindrance is not prohibitive.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For pyridine and its derivatives, these reactions typically require harsh conditions due to the ring's electron-deficient nature. In the case of Methyl 5-methyl-6-morpholinonicotinate, the activating groups may lower the energy barrier for substitution. For instance, studies on the nitration of 2-diethylamino-5-methyl pyridine have shown that the reaction proceeds to give the corresponding nitro derivative. nanobioletters.com This suggests that nitration of Methyl 5-methyl-6-morpholinonicotinate could potentially yield a nitro-substituted pyridine ring, with the position of substitution being influenced by the directing effects of the existing substituents.

A study on the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones also highlights the feasibility of introducing a nitro group onto a substituted pyridine ring. nih.govnih.gov

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The morpholino group, with its Lewis basic oxygen and nitrogen atoms, can potentially act as a directing group for the metalation of the pyridine ring in Methyl 5-methyl-6-morpholinonicotinate. This would allow for the introduction of a wide range of electrophiles at a specific position on the pyridine ring, offering a versatile route to novel derivatives. The success of this strategy would depend on the relative directing ability of the morpholino group compared to the other substituents on the ring.

Oxidation and Reduction Reactions of the Core Structure

The core structure of Methyl 5-methyl-6-morpholinonicotinate, a substituted pyridine ring, presents distinct sites for both oxidation and reduction reactions. The nitrogen atom in the pyridine ring and the benzylic methyl group are particularly susceptible to oxidation, while the aromatic ring can undergo reduction under specific conditions.

Oxidation Reactions:

The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution.

The methyl group at the 5-position can be oxidized to a carboxylic acid group. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction proceeds through a series of intermediate steps, ultimately yielding the corresponding carboxylic acid derivative.

Reduction Reactions:

Catalytic hydrogenation is a primary method for the reduction of the pyridine ring. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure, the pyridine ring can be reduced to a piperidine (B6355638) ring. This reaction is often stereospecific, leading to the formation of cis-substituted piperidines.

The ester group can be selectively reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This reaction provides a route to hydroxymethyl derivatives, which can serve as versatile intermediates for further functionalization.

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives of Methyl 5-methyl-6-morpholinonicotinate leverages the reactivity of its core structure and peripheral functional groups.

Nucleophilic aromatic substitution reactions on the pyridine ring are facilitated by the presence of the electron-withdrawing ester group. Halogenation of the pyridine ring, followed by displacement with various nucleophiles, allows for the introduction of a wide range of functional groups.

The morpholine moiety can also be a site for derivatization. For instance, N-alkylation or N-acylation of the morpholine nitrogen can introduce additional functional groups, expanding the chemical space of the molecule.

The following table summarizes key synthetic transformations for creating polyfunctionalized derivatives:

| Reaction Type | Reagents | Product Functional Group |

| N-Oxidation | m-CPBA, H2O2/AcOH | Pyridine N-oxide |

| Methyl Oxidation | KMnO4, H2CrO4 | Carboxylic acid |

| Ring Reduction | H2, Pd/C or PtO2 | Piperidine |

| Ester Reduction | LiAlH4 | Primary alcohol |

| Halogenation | NBS, NCS | Bromo, Chloro |

| Nucleophilic Substitution | NaCN, NaOMe | Cyano, Methoxy |

| N-Alkylation (Morpholine) | Alkyl halides | Tertiary amine |

| N-Acylation (Morpholine) | Acyl chlorides | Amide |

Stereochemical Control in Derivatization

When chiral centers are present or introduced during derivatization, controlling the stereochemistry becomes a critical aspect of the synthesis.

In the catalytic hydrogenation of the pyridine ring, the stereochemical outcome is influenced by the catalyst and reaction conditions. The use of chiral catalysts can enantioselectively reduce the pyridine ring, leading to the formation of specific stereoisomers of the resulting piperidine.

For derivatives with existing stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters. For example, the reduction of a ketone derivative with a chiral reducing agent can yield a specific diastereomer of the corresponding alcohol. The principles of steric hindrance and electronic effects guide the stereochemical course of these reactions.

The strategic placement of chiral auxiliaries on the molecule can also direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure compounds.

Applications in Fundamental Chemical Research and Advanced Materials

Building Block for Complex Organic Synthesis

As a functionalized pyridine (B92270) derivative, Methyl 5-methyl-6-morpholinonicotinate possesses reactive sites that could theoretically make it a valuable precursor in multi-step organic syntheses. The pyridine ring, ester group, and morpholine (B109124) substituent offer multiple points for chemical modification.

Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

In principle, the nicotinic acid backbone of Methyl 5-methyl-6-morpholinonicotinate could be utilized to construct more intricate heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, larger ester frameworks, or participate in cyclization reactions. The pyridine nitrogen and the aromatic ring itself can undergo various transformations to build fused or linked heterocyclic structures. However, specific published examples of such syntheses originating from this particular compound are not available.

Intermediate in the Preparation of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems. The morpholine group is a common feature in bioactive molecules due to its favorable physicochemical properties. A molecule like Methyl 5-methyl-6-morpholinonicotinate could serve as a starting material for probes targeting specific enzymes or receptors. The methyl ester provides a handle for attaching reporter groups such as fluorophores or affinity tags. Despite this potential, there is no specific research detailing the use of Methyl 5-methyl-6-morpholinonicotinate as an intermediate in the synthesis of such probes.

Contributions to Methodological Development in Catalysis

The structural features of Methyl 5-methyl-6-morpholinonicotinate suggest hypothetical roles in the development of new catalytic methods.

Use of the Morpholine Moiety in Ligand Design for Metal Catalysis

The nitrogen and oxygen atoms within the morpholine ring have the potential to coordinate with metal centers, making it a candidate for incorporation into ligand scaffolds for transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the pyridine ring. Nevertheless, no studies have been found that specifically report the design and application of ligands derived from Methyl 5-methyl-6-morpholinonicotinate in metal-catalyzed reactions.

Investigation as a Component in Organocatalytic Systems

The basic nitrogen atom of the morpholine or pyridine ring could potentially function as a catalytic site in organocatalysis, for example, in promoting reactions through general base catalysis. However, the investigation of Methyl 5-methyl-6-morpholinonicotinate or its derivatives as organocatalysts has not been reported in the scientific literature.

Development of Advanced Analytical Standards and Probes

For a compound to be used as an analytical standard, its purity and stability must be well-characterized, and it should be relevant to a specific analytical method. While derivatives of nicotinic acid are used as analytical standards, there is no evidence to suggest that Methyl 5-methyl-6-morpholinonicotinate has been developed or utilized for this purpose.

Advanced Methodological Considerations and Challenges

Challenges in the Synthesis of Highly Substituted Nicotinate (B505614) and Morpholine (B109124) Systems

The construction of highly substituted nicotinate and morpholine systems is fraught with challenges that demand meticulous control over reaction conditions and a deep understanding of the underlying chemical principles.

The synthesis of substituted morpholines can be complex, with challenges in controlling stereochemistry and avoiding side reactions. nih.gove3s-conferences.org For instance, the palladium-catalyzed carboamination to form morpholines can be sensitive to the electronic nature of the aryl halide coupling partner, with electron-poor aryl bromides sometimes leading to complex product mixtures. nih.gov Furthermore, competing N-arylation and Heck arylation can reduce the yield of the desired morpholine product. nih.gov The synthesis of morpholine derivatives often requires multiple steps, starting from commercially available materials to build up the necessary precursors for cyclization. nih.gove3s-conferences.org

Similarly, the synthesis of substituted nicotinates, the core of which is a pyridine (B92270) ring, presents its own set of hurdles. The introduction of multiple substituents onto the pyridine ring requires careful planning of the synthetic route to ensure correct regioselectivity. The synthesis of nicotinic acid, a precursor to nicotinates, has traditionally involved harsh conditions such as high temperatures and pressures, and the use of strong acids, which can lead to byproducts and environmental concerns. researchgate.netnih.gov While modern methods have improved, the synthesis of complex nicotinates often involves multi-step sequences. For example, the synthesis of myosmine, a related pyridine-containing compound, involves the condensation of N-vinylpyrrolidone with ethyl nicotinate, followed by acid-catalyzed cyclization and hydrolysis. mdpi.com

The combination of these two heterocyclic systems into a single molecule like Methyl 5-methyl-6-morpholinonicotinate amplifies these challenges. The coupling of the morpholine ring to the substituted nicotinate core requires a robust and selective reaction that does not interfere with the existing functional groups.

| Challenge | Description | Relevant Heterocycle |

| Stereocontrol | Achieving the desired three-dimensional arrangement of atoms, particularly in the morpholine ring. | Morpholine |

| Regioselectivity | Directing substituents to the correct position on the pyridine ring. | Nicotinate |

| Competing Reactions | Unwanted side reactions such as N-arylation and Heck arylation can lower the yield of the desired product. | Morpholine |

| Harsh Reaction Conditions | Traditional syntheses often require high temperatures, pressures, and strong acids, leading to potential side products and environmental issues. | Nicotinate |

| Multi-step Syntheses | The construction of these complex molecules often requires lengthy synthetic sequences, impacting overall yield and efficiency. | Both |

Advancements in Analytical Techniques for Structure Confirmation and Purity Assessment

Given the complexity of molecules like Methyl 5-methyl-6-morpholinonicotinate, rigorous analytical techniques are paramount for unambiguous structure elucidation and the assessment of purity. Modern analytical chemistry offers a powerful arsenal (B13267) of tools to meet these demands.